tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
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Overview
Description
tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired ring structure. For example, the use of tert-butyl nitrite in boiling propan-2-ol has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include stringent quality control measures to ensure the purity and stability of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
- tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones
Uniqueness
tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
GYGMGWMNRRMVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCCN2C=C1 |
Origin of Product |
United States |
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